![molecular formula C10H17N3O2 B2492867 Tert-butyl 2-(aminomethyl)-3-methylimidazole-4-carboxylate CAS No. 2377032-42-1](/img/structure/B2492867.png)
Tert-butyl 2-(aminomethyl)-3-methylimidazole-4-carboxylate
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Overview
Description
“Tert-butyl 2-(aminomethyl)-3-methylimidazole-4-carboxylate” is a complex organic compound. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The presence of the imidazole ring suggests that this compound could be involved in various biological processes, as imidazole rings are part of many important biomolecules, including the amino acid histidine and the nucleotide bases adenine and guanine .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole ring, followed by the addition of the aminomethyl and carboxylate groups. The tert-butyl group would likely be added last, due to its bulkiness .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, due to the presence of several different functional groups. The imidazole ring would likely contribute to the compound’s aromaticity, while the aminomethyl and carboxylate groups would likely be involved in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole ring, the aminomethyl group, and the carboxylate group. The imidazole ring could undergo electrophilic substitution reactions, while the aminomethyl group could act as a nucleophile in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the carboxylate group could make the compound acidic, while the aminomethyl group could make it basic .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anti-Inflammatory Agents : Researchers have explored the potential of this compound as an anti-inflammatory agent. Its unique structure may modulate inflammatory pathways, making it a candidate for drug development .
- PDE4 Inhibition : In the synthesis of enantiopure derivatives, tert-butyl 2-(aminomethyl)-1-methyl-1H-imidazole-5-carboxylate has been investigated as an effective PDE4 inhibitor. PDE4 inhibitors play a crucial role in treating inflammatory diseases .
Organic Synthesis and Chemical Reactions
- Versatile Reagent : tert-Butyl 2-(aminomethyl)-1-methyl-1H-imidazole-5-carboxylate serves as a versatile reagent in organic synthesis. It can be employed to create various compounds, including carbohydrates, peptides, and drugs.
Catalysis and Asymmetric Synthesis
- Sulfinamide-Mediated N-Heterocycle Synthesis : Researchers have utilized tert-butyl 2-(aminomethyl)-1-methyl-1H-imidazole-5-carboxylate in asymmetric N-heterocycle synthesis via sulfinimines. This compound, particularly its enantiopure form, has emerged as a gold standard in this field .
Materials Science and Polymer Chemistry
- Polymerization Initiator : tert-Butyl 2-(aminomethyl)-1-methyl-1H-imidazole-5-carboxylate can act as a polymerization initiator in certain polymerization reactions. Its unique structure may influence polymer properties .
Bioorganic Chemistry and Peptide Synthesis
- Peptide Coupling Reagent : Researchers have explored its utility as a coupling reagent in peptide synthesis. The compound’s stability and reactivity make it valuable for peptide bond formation .
Pharmaceutical Intermediates
- Building Block for Drug Synthesis : tert-Butyl 2-(aminomethyl)-1-methyl-1H-imidazole-5-carboxylate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its functional groups allow for further modification and diversification .
Future Directions
The study of complex organic compounds like “Tert-butyl 2-(aminomethyl)-3-methylimidazole-4-carboxylate” is a vibrant field of research. Future directions could include exploring its potential biological activities, developing more efficient synthesis methods, and studying its reactivity and interactions with other compounds .
properties
IUPAC Name |
tert-butyl 2-(aminomethyl)-3-methylimidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)7-6-12-8(5-11)13(7)4/h6H,5,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTQSRWYTFSLNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(N1C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-(aminomethyl)-1-methyl-1H-imidazole-5-carboxylate |
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